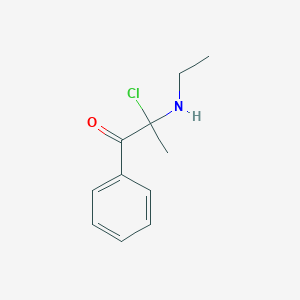
2-Chloro-2-(ethylamino)-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-(ethylamino)-1-phenylpropan-1-one is an organic compound that belongs to the class of substituted phenylpropanones This compound is characterized by the presence of a chloro group, an ethylamino group, and a phenyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(ethylamino)-1-phenylpropan-1-one typically involves the reaction of 2-chloro-1-phenylpropan-1-one with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2-Chloro-1-phenylpropan-1-one} + \text{Ethylamine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-(ethylamino)-1-phenylpropan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylpropanones.
Oxidation: Formation of phenylpropanone derivatives or carboxylic acids.
Reduction: Formation of phenylpropanol derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-2-(ethylamino)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-(ethylamino)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to changes in biochemical pathways and cellular functions. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
2-Chloro-2-(ethylamino)-1-phenylpropan-1-one can be compared with other similar compounds such as:
2-Chloro-1-phenylpropan-1-one: Lacks the ethylamino group, making it less reactive in certain nucleophilic substitution reactions.
2-Amino-2-phenylpropan-1-one:
2-Chloro-2-(methylamino)-1-phenylpropan-1-one: Similar structure but with a methylamino group instead of an ethylamino group, leading to differences in chemical properties and reactivity.
Propiedades
Número CAS |
91131-21-4 |
|---|---|
Fórmula molecular |
C11H14ClNO |
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
2-chloro-2-(ethylamino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H14ClNO/c1-3-13-11(2,12)10(14)9-7-5-4-6-8-9/h4-8,13H,3H2,1-2H3 |
Clave InChI |
WHPCKEBJVPJZAB-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)(C(=O)C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



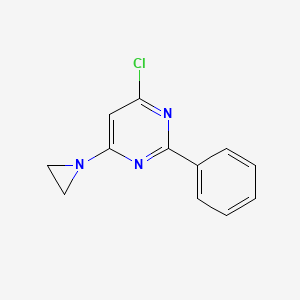
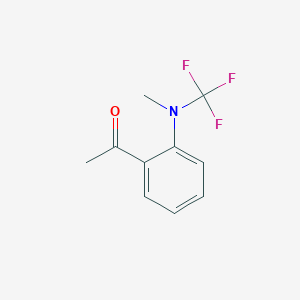
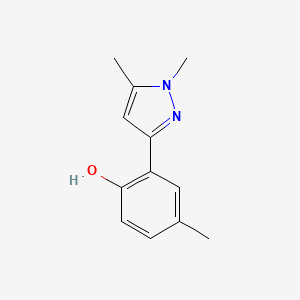
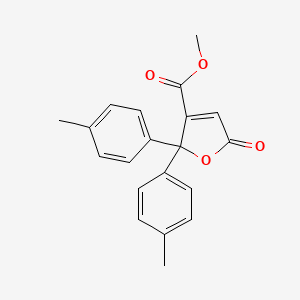
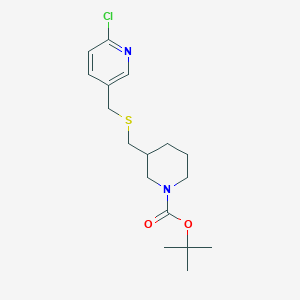
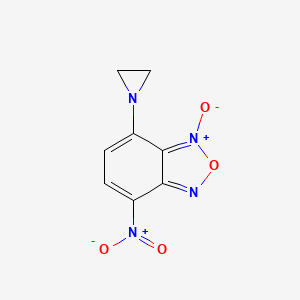
![6-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13954257.png)
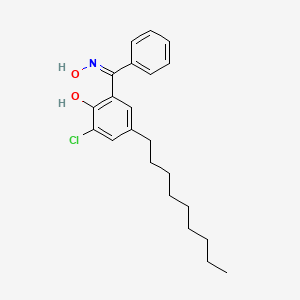
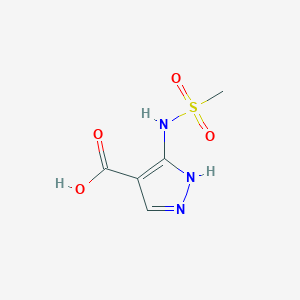
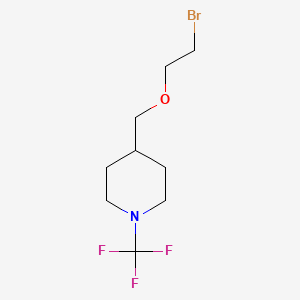

![7-(2-Aminoethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13954269.png)
![2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]-](/img/structure/B13954277.png)
